L-Arginine Free Base Exhibits 10- to 20-Fold Higher Catalytic Efficiency for NOS Enzymes Compared to Chain-Extended Homolog Homo-L-Arginine
L-Arginine demonstrates substantially higher catalytic efficiency as a substrate for nitric oxide synthase (NOS) enzymes compared to its closest structural homolog, homo-L-arginine, which contains one additional methylene group in its carbon backbone [1]. This difference is critical for studies requiring maximal NO production from NOS enzymes, as the chain-extended analog introduces quantifiable inefficiencies in the catalytic cycle [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) for NOS I and NOS II |
|---|---|
| Target Compound Data | Baseline catalytic efficiency; Vm values for NOHA oxidation: ~1 µmol NO min⁻¹ mg protein⁻¹ (NOS I) and ~2 µmol NO min⁻¹ mg protein⁻¹ (NOS II) |
| Comparator Or Baseline | Homo-L-arginine: 20-fold decrease in kcat/Km for NOS I; 10-fold decrease in kcat/Km for NOS II |
| Quantified Difference | L-Arginine exhibits 10-fold (NOS II) to 20-fold (NOS I) higher catalytic efficiency (kcat/Km) than homo-L-arginine |
| Conditions | Purified recombinant neuronal NOS (NOS I) and macrophage NOS (NOS II) in vitro enzymatic assays |
Why This Matters
Researchers studying NOS kinetics or screening NOS inhibitors must use the native substrate L-Arginine to avoid the 10- to 20-fold reduction in catalytic turnover and altered NADPH stoichiometry observed with homo-L-arginine [1].
- [1] Moali C, Boucher JL, Sari MA, Stuehr DJ, Mansuy D. Substrate specificity of NO synthases: detailed comparison of L-arginine, homo-L-arginine, their N omega-hydroxy derivatives, and N omega-hydroxynor-L-arginine. Biochemistry. 1998;37(29):10453-10460. View Source
